molecular formula C8H11NO2 B570310 (S)-Methyl 2-(1H-pyrrol-1-yl)propanoate CAS No. 116763-06-5

(S)-Methyl 2-(1H-pyrrol-1-yl)propanoate

Cat. No.: B570310
CAS No.: 116763-06-5
M. Wt: 153.181
InChI Key: VNTMTYITVOQQIR-ZETCQYMHSA-N
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Description

(S)-Methyl 2-(1H-pyrrol-1-yl)propanoate is an organic compound that belongs to the class of esters It features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(1H-pyrrol-1-yl)propanoate typically involves the esterification of (S)-2-(1H-pyrrol-1-yl)propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining optimal reaction conditions, such as temperature and pressure, to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(1H-pyrrol-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The pyrrole ring can participate in electrophilic substitution reactions, where substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions to achieve substitution on the pyrrole ring.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

(S)-Methyl 2-(1H-pyrrol-1-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(1H-pyrrol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active pyrrole derivative, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (S)-2-(1H-pyrrol-1-yl)propanoate: Similar structure with an ethyl ester group instead of a methyl ester.

    Methyl 2-(1H-pyrrol-1-yl)acetate: Similar structure with a different side chain.

Uniqueness

(S)-Methyl 2-(1H-pyrrol-1-yl)propanoate is unique due to its specific ester group and the stereochemistry of the molecule. The (S)-configuration can impart distinct biological activity and selectivity in various applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

methyl (2S)-2-pyrrol-1-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-7(8(10)11-2)9-5-3-4-6-9/h3-7H,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTMTYITVOQQIR-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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